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2,4,5-Trihydroxyacetophenon (THA) ist ein aromatisches Keton, das strukturell mit natürlich

vorkommenden Phenolen verwandt ist.[1] Obwohl es als chemischer Baustein und als

Chromophor in der Zellulosechemie bekannt ist, wurde sein pharmakologisches Potenzial noch

nicht umfassend erforscht.[1] Die Grundstruktur von THA, die mehrere phenolische

Hydroxylgruppen und eine reaktive Acetylgruppe umfasst, bietet eine ideale Ausgangsbasis für

die chemische Derivatisierung.[2]

Die strategische Modifikation dieser funktionellen Gruppen ermöglicht es uns:

Die Bioaktivität zu verbessern: Geringfügige strukturelle Änderungen können die

Wechselwirkung mit biologischen Zielen wie Enzymen oder Rezeptoren drastisch verändern.

Die pharmakokinetischen Eigenschaften zu optimieren: Die Derivatisierung kann die

Löslichkeit, Stabilität und Membranpermeabilität einer Verbindung verbessern.

Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen: Durch die systematische Erstellung

und Prüfung von Analoga können wir ermitteln, welche Teile des Moleküls für seine

biologische Wirkung entscheidend sind.

Dieses Handbuch bietet einen Fahrplan für die Synthese und das Screening von THA-

Derivaten, um neue bioaktive Wirkstoffe zu entdecken.
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Derivatisierungsstrategien: Von der Theorie zur
Praxis
Die Derivatisierung von THA konzentriert sich auf zwei primäre reaktive Zentren: die

phenolischen Hydroxylgruppen (-OH) und die Acetylgruppe (-COCH₃). Jedes Zentrum bietet

einzigartige Möglichkeiten für die chemische Modifikation.

Strategie A: Modifikation der phenolischen
Hydroxylgruppen
Die Hydroxylgruppen sind nukleophil und leicht sauer, was sie zu idealen Zielen für

Alkylierungs- und Acylierungsreaktionen macht. Diese Modifikationen neutralisieren die polaren

-OH-Gruppen, was typischerweise die Lipophilie der Verbindung erhöht.

Protokoll 2.1.1: O-Alkylierung (Williamson-Ethersynthese)

Die O-Alkylierung führt Ether-Bindungen ein, die im Allgemeinen metabolisch stabiler sind als

Ester. Diese Reaktion ermöglicht die Einführung einer Vielzahl von Alkyl- oder Aryl-

Substituenten.

Rationale: Durch die Umwandlung der polaren Hydroxylgruppen in weniger polare Ether wird

die Fähigkeit des Moleküls, biologische Membranen zu durchdringen, oft verbessert. Die

Wahl des Alkylhalogenids (R-X) ermöglicht die Feinabstimmung der sterischen und

elektronischen Eigenschaften.

Materialien:

2,4,5-Trihydroxyacetophenon (THA)

Kaliumcarbonat (K₂CO₃), wasserfrei

Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

Aceton oder Dimethylformamid (DMF) als Lösungsmittel

Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
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Verfahren:

Lösen Sie THA (1 Äquivalent) in Aceton oder DMF in einem Rundkolben.

Fügen Sie wasserfreies Kaliumcarbonat (3.5 Äquivalente, um alle drei phenolischen -OH-

Gruppen zu deprotonieren) hinzu. Die Suspension wird kräftig gerührt. K₂CO₃ wirkt als

Base, um die sauren phenolischen Protonen zu entfernen und das reaktivere Phenoxid-

Ion zu erzeugen.

Fügen Sie das Alkylhalogenid (3.5 Äquivalente) tropfenweise zur gerührten Suspension

hinzu.

Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-12 Stunden. Der

Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen und das

anorganische Salz (K₂CO₃) durch Filtration entfernen.

Das Lösungsmittel unter reduziertem Druck entfernen.

Den Rückstand in Ethylacetat aufnehmen und mit Wasser waschen, um restliches K₂CO₃

und andere Salze zu entfernen.

Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das

Lösungsmittel verdampfen.

Das Rohprodukt mittels Säulenchromatographie reinigen.

Strategie B: Modifikation der Acetylgruppe
Die Carbonylgruppe des Acetylrests ist ein elektrophiles Zentrum, das für

Kondensationsreaktionen zugänglich ist, insbesondere zur Bildung von Schiffschen Basen.

Protokoll 2.2.1: Synthese von Schiffschen Basen (Iminen)

Die Kondensation der Ketogruppe mit primären Aminen ist eine robuste und hocheffiziente

Methode zur schnellen Erzeugung einer vielfältigen Bibliothek von Derivaten.[3][4] Schiffsche

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://uotechnology.edu.iq/tec_magaz/2015/volum332015/No.01.B.2015/(5)Text.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11382721/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basen sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle

und krebsbekämpfende Eigenschaften.[4]

Rationale: Diese Reaktion verbindet das THA-Grundgerüst über eine Azomethin-Bindung (-

C=N-) mit einer Vielzahl von aminhaltigen Molekülen. Dies ermöglicht die Einführung

komplexer und pharmakologisch relevanter Gruppen, was zu drastischen Änderungen der

biologischen Aktivität führen kann.

Materialien:

2,4,5-Trihydroxyacetophenon (THA)

Verschiedene primäre Amine oder Hydrazine (z. B. Anilin-Derivate, Aminosäuren-Ester,

Thiosemicarbazid)

Ethanol oder Methanol als Lösungsmittel

Katalytische Menge an Eisessig

Rundkolben, Rückflusskühler

Verfahren:

Lösen Sie THA (1 Äquivalent) in Ethanol in einem Rundkolben.

Fügen Sie das primäre Amin (1.1 Äquivalente) und 2-3 Tropfen Eisessig als Katalysator

hinzu. Der saure Katalysator protoniert das Carbonyl-Sauerstoffatom und erhöht so die

Elektrophilie des Carbonyl-Kohlenstoffs.

Erhitzen Sie die Mischung für 2-6 Stunden unter Rückfluss. Die Bildung des Produkts führt

oft zu einer Farbänderung oder zur Ausfällung eines Feststoffs.

Überwachen Sie die Reaktion mittels DC.

Nach Abschluss der Reaktion die Mischung auf Raumtemperatur oder im Eisbad

abkühlen.
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Das ausgefällte Produkt durch Filtration sammeln. Wenn kein Niederschlag entsteht, das

Lösungsmittel reduzieren und das Produkt zur Kristallisation bringen.

Den gesammelten Feststoff mit kaltem Ethanol waschen, um nicht umgesetzte

Ausgangsmaterialien zu entfernen.

Das Produkt an der Luft oder im Vakuum trocknen. Eine weitere Reinigung ist oft nicht

erforderlich, kann aber durch Umkristallisation erfolgen.

Strategie A: Modifikation der Hydroxylgruppen

Strategie B: Modifikation der Acetylgruppe
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Abbildung 1: Workflow zur Derivatisierung von 2,4,5-Trihydroxyacetophenon.

Protokolle für biologische Screening-Assays
Nach der Synthese und Reinigung müssen die neuen Derivate auf ihre biologische Aktivität

untersucht werden. Im Folgenden finden Sie standardisierte Protokolle für primäre in-vitro-

Screenings.

Antioxidative Aktivität: DPPH-Radikalfänger-Assay
Dieser Assay misst die Fähigkeit einer Verbindung, das stabile freie Radikal 2,2-Diphenyl-1-

picrylhydrazyl (DPPH) zu neutralisieren.[5][6] Phenolische Verbindungen sind oft starke

Antioxidantien.[7]

Prinzip: Das violette DPPH-Radikal wird durch die Aufnahme eines Wasserstoffatoms oder

Elektrons von einem Antioxidans zu seiner reduzierten, blassgelben Form. Die Abnahme der

Absorption bei ~517 nm ist proportional zur Radikalfänger-Aktivität.

Materialien:

DPPH (2,2-Diphenyl-1-picrylhydrazyl)

Methanol oder Ethanol

Testverbindungen und Positivkontrolle (z. B. Ascorbinsäure, Trolox)

96-Well-Mikrotiterplatte

Mikrotiterplatten-Lesegerät

Verfahren:

Bereiten Sie eine Stammlösung von DPPH in Methanol (z. B. 0,1 mM) vor. Die Lösung

sollte frisch zubereitet und vor Licht geschützt werden.

Bereiten Sie eine serielle Verdünnungsreihe Ihrer Testverbindungen in Methanol in den

Wells einer 96-Well-Platte vor (z. B. von 100 µM bis 1.56 µM). Das Endvolumen sollte 100

µL pro Well betragen.
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Fügen Sie zu jedem Well 100 µL der DPPH-Stammlösung hinzu.

Inkubieren Sie die Platte für 30 Minuten bei Raumtemperatur im Dunkeln.

Messen Sie die Absorption bei 517 nm mit einem Plattenlesegerät.

Berechnen Sie die prozentuale Hemmung nach der Formel: % Hemmung = [(A_kontrolle -

A_probe) / A_kontrolle] * 100 wobei A_kontrolle die Absorption der DPPH-Lösung ohne

Probe und A_probe die Absorption mit der Testverbindung ist.

Bestimmen Sie den IC₅₀-Wert (die Konzentration, die 50 % der DPPH-Radikale abfängt)

durch grafische Auftragung der prozentualen Hemmung gegen die Konzentration.

Anti-inflammatorische Aktivität: Messung der Stickoxid
(NO)-Hemmung
Dieser zellbasierte Assay bewertet die Fähigkeit einer Verbindung, die Produktion von

Stickoxid (NO), einem wichtigen entzündungsfördernden Mediator, in mit Lipopolysaccharid

(LPS) stimulierten Makrophagen zu hemmen.[8][9][10]

Prinzip: LPS stimuliert Makrophagen (z. B. RAW 264.7-Zellen) zur Produktion von NO über

die induzierbare NO-Synthase (iNOS). Das im Kulturmedium angesammelte NO wird als

Nitrit gemessen. Eine Verringerung der Nitritkonzentration zeigt eine

entzündungshemmende Wirkung an.

Materialien:

RAW 264.7 Makrophagen-Zelllinie

DMEM-Kulturmedium mit 10 % fötalem Kälberserum (FBS)

Lipopolysaccharid (LPS)

Testverbindungen

Griess-Reagenz (Teil A: Sulfanilamid in Säure; Teil B: N-(1-Naphthyl)ethylendiamin)

96-Well-Zellkulturplatte
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Verfahren:

Säen Sie RAW 264.7-Zellen in einer 96-Well-Platte mit einer Dichte von 5x10⁴ Zellen/Well

aus und inkubieren Sie sie über Nacht.

Behandeln Sie die Zellen für 1 Stunde mit verschiedenen Konzentrationen Ihrer

Testverbindungen vor.

Stimulieren Sie die Zellen durch Zugabe von LPS (z. B. 1 µg/mL) und inkubieren Sie für

weitere 24 Stunden.

Sammeln Sie 50 µL des Zellkulturüberstands aus jedem Well.

Fügen Sie 50 µL Griess-Reagenz A hinzu, gefolgt von 50 µL Griess-Reagenz B.

Inkubieren Sie für 10 Minuten im Dunkeln bei Raumtemperatur.

Messen Sie die Absorption bei 540 nm. Die Nitritkonzentration wird anhand einer

Standardkurve mit Natriumnitrit bestimmt.

Führen Sie parallel einen Zytotoxizitätsassay (z. B. MTT) durch, um sicherzustellen, dass

die beobachtete NO-Reduktion nicht auf Zelltod zurückzuführen ist.

Antimikrobielle Aktivität: Bestimmung der minimalen
Hemmkonzentration (MHK)
Dieser Assay bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare

Wachstum eines Mikroorganismus hemmt.[11][12]

Prinzip: Bakterien oder Pilze werden in Gegenwart einer seriellen Verdünnung der

Testverbindung inkubiert. Die MHK ist die niedrigste Konzentration, bei der kein Wachstum

beobachtet wird.

Materialien:

Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

Geeignetes flüssiges Nährmedium (z. B. Mueller-Hinton-Bouillon)
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Testverbindungen und Positivkontrolle (z. B. Vancomycin, Piperacillin)[13]

Sterile 96-Well-Platten

Verfahren:

Bereiten Sie in einer 96-Well-Platte eine zweifache serielle Verdünnung Ihrer

Testverbindungen im Nährmedium vor.

Passen Sie eine Übernacht-Kultur des Mikroorganismus auf eine Standarddichte an (z. B.

0.5 McFarland, was ca. 1.5x10⁸ KBE/mL entspricht).

Verdünnen Sie das standardisierte Inokulum weiter und geben Sie es in die Wells, um

eine Endkonzentration von ca. 5x10⁵ KBE/mL zu erreichen.

Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, die das

sichtbare Wachstum vollständig hemmt.

Datenzusammenfassung und Interpretation
Die Ergebnisse der biologischen Assays sollten systematisch erfasst werden, um Struktur-

Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 1: Hypothetische Screening-Daten für THA-Derivate
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Verbindung
Modifikatio
n

R-Gruppe
IC₅₀ DPPH
(µM)

IC₅₀ NO-
Hemmung
(µM)

MHK S.
aureus
(µg/mL)

THA
(Ausgangssto

ff)
- 15.2 >100 >128

Derivat 1
O-

Methylierung
-CH₃ 45.8 85.3 >128

Derivat 2
O-

Benzylierung
-CH₂Ph 25.1 40.1 64

Derivat 3
Schiffsche

Base
-N=CH-Ph 30.5 12.5 16

Derivat 4
Schiffsche

Base

-N=CH-Ph-4-

OH
18.9 8.7 32

Interpretation: In diesem hypothetischen Beispiel verringert die Methylierung der

Hydroxylgruppen (Derivat 1) die antioxidative Aktivität, was darauf hindeutet, dass freie

phenolische -OH-Gruppen für die Radikalfänger-Aktivität wichtig sind. Die Bildung von

Schiffschen Basen (Derivate 3 & 4) scheint die anti-inflammatorische und antimikrobielle

Aktivität signifikant zu steigern, insbesondere wenn eine zusätzliche phenolische Gruppe

eingeführt wird (Derivat 4), was auf eine vielversprechende Richtung für die weitere

Optimierung hindeutet.
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Abbildung 2: Logischer Ablauf des biologischen Screenings von der Substanzbibliothek zur

Leitstruktur.

Schlussfolgerung
2,4,5-Trihydroxyacetophenon ist eine vielseitige und zugängliche Ausgangsverbindung für die

Entwicklung neuartiger bioaktiver Moleküle. Die in diesem Leitfaden beschriebenen

Derivatisierungsstrategien – O-Alkylierung und die Bildung von Schiffschen Basen – sind

robuste und skalierbare Methoden zur Erzeugung chemischer Vielfalt. In Kombination mit den

detaillierten Protokollen für das biologische Screening bieten diese Anwendungshinweise einen

umfassenden Rahmen für Forscher, um das therapeutische Potenzial von THA-Derivaten

systematisch zu erforschen. Die sorgfältige Analyse der Struktur-Wirkungs-Beziehungen, die

aus diesen Screenings resultieren, wird den Weg für die rationale Gestaltung zukünftiger

Leitstrukturen mit verbesserter Wirksamkeit und pharmakokinetischen Profilen ebnen.
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